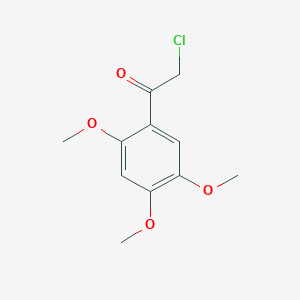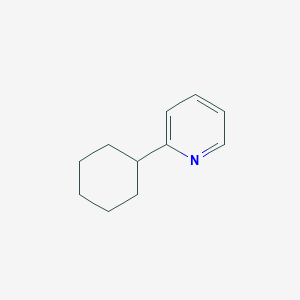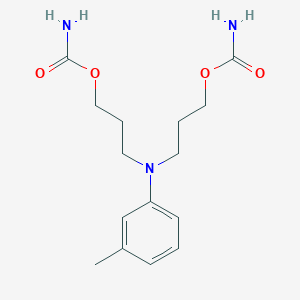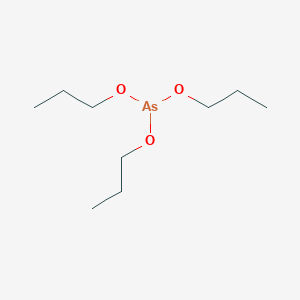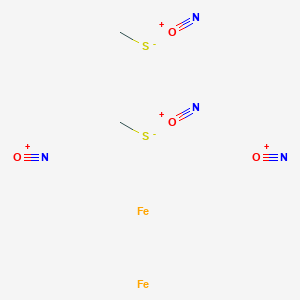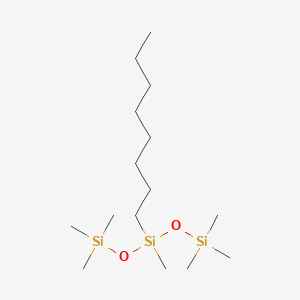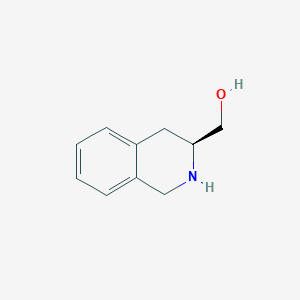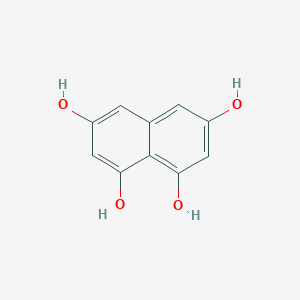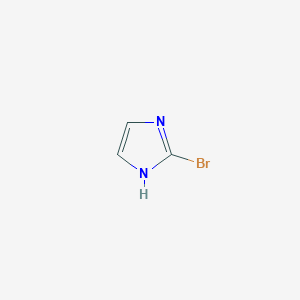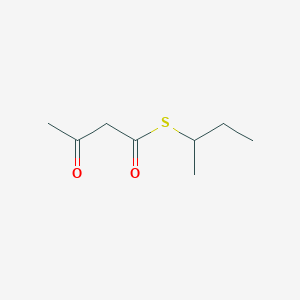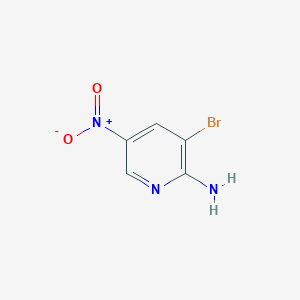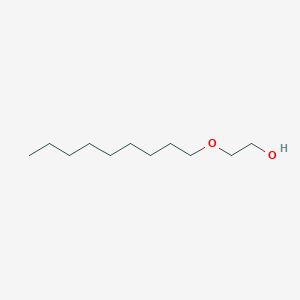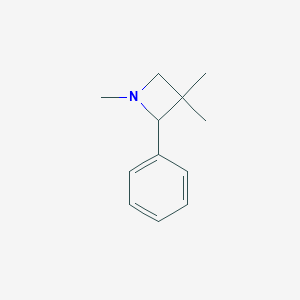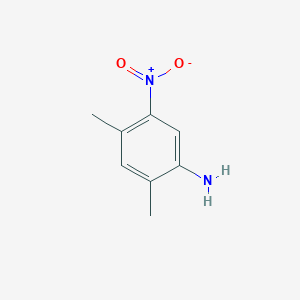
2,4-Dimethyl-5-nitroaniline
概述
描述
2,4-Dimethyl-5-nitroaniline is a chemical compound that has been studied for its potential in various applications, including its role in non-linear optical properties (NLO). While the provided papers do not directly discuss 2,4-Dimethyl-5-nitroaniline, they do provide insights into closely related compounds, such as 2-amino-4-nitroaniline and derivatives of N,N-dimethyl-4-nitroaniline, which can offer valuable information about the structural and electronic characteristics that might be similar in 2,4-Dimethyl-5-nitroaniline.
Synthesis Analysis
The synthesis of related nitroaniline compounds typically involves nitration reactions and the introduction of various functional groups to the aniline structure. Although the exact synthesis of 2,4-Dimethyl-5-nitroaniline is not detailed in the provided papers, the methodologies used for similar compounds could be applicable. For instance, the synthesis of 2-amino-4-nitroaniline might involve steps such as nitration and subsequent reduction processes .
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives has been extensively studied due to their relevance in NLO applications. For example, the crystal structure of a complex containing 2-methyl-4-nitroaniline shows that nitroaniline molecules can stack above and below guanine-cytosine pairs in a duplex structure, indicating potential intermolecular interactions that could be present in 2,4-Dimethyl-5-nitroaniline as well . Additionally, the structure of N,N-dimethyl-4-nitroaniline derivatives has been analyzed, revealing that the dimethylamino groups adopt a trigonal-pyramidal configuration and are significantly turned with respect to the ring plane in ortho-substituted molecules .
Chemical Reactions Analysis
The reactivity of nitroaniline compounds can be influenced by the presence of substituents on the aromatic ring. The papers suggest that the introduction of substituents can affect the electron density distribution and the resonance forms of the molecule . This implies that 2,4-Dimethyl-5-nitroaniline may also exhibit unique reactivity patterns depending on the electronic effects of the methyl and nitro groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroaniline derivatives are closely tied to their molecular structure. For instance, 2-amino-4-nitroaniline has been found to crystallize in a noncentrosymmetric space group, which is significant for its NLO properties . The electronic structure, as indicated by UV-vis and IR spectroscopy, suggests a quinoide-like structure in the ground state, which could be indicative of the properties of 2,4-Dimethyl-5-nitroaniline as well. The presence of nitro and amino groups is known to influence the electronic properties and could lead to significant charge-transfer bands and shifts in UV-vis spectra .
科学研究应用
Piezoelectric and Optical Properties
2,4-Dimethyl-5-nitroaniline, as part of the N,N-dimethyl-4-nitroaniline family, has been studied for its piezoelectric properties. In a study, highly aligned poly-l-lactic acid polymer microfibers with embedded N,N-dimethyl-4-nitroaniline nanocrystals were created using electrospinning. These fibers displayed an exceptionally high piezoelectric output response and solid-state blue fluorescence, making them promising for energy harvesting and emission applications (Baptista et al., 2022).
Crystallographic Studies
Crystallographic studies of N,N-dimethyl-4-nitroaniline and its derivatives have provided insights into molecular interactions and structures, challenging the classical concept of through-resonance in p-nitroaniline and its derivatives (Krygowski & Maurin, 1989).
Solid-State NMR Spectroscopy
The solid-state 13C NMR spectra of compounds like 2,6-dimethyl-3-nitroaniline, a related compound, have been used to analyze line broadening or asymmetric doublet patterns, which are crucial for understanding the structural properties of organic compounds (Naito et al., 1982).
Dyeing Performance
2,4-Dimethyl-5-nitroaniline-related compounds have been utilized in the synthesis of dyes. For instance, 4-(2-Aminmo-5-nitro-phenylazo)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, derived from 4-nitroaniline, demonstrated effective dyeing performance on cotton fabrics (Jarad, 2016).
DNA Conformation Studies
N,N-dimethyl-4-nitroaniline has been used in the study of DNA conformation. In a particular study, a crystalline complex containing 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide and 5-iodocytidylyl (3'-5')guanosine revealed significant insights into the structure of DNA (Vyas et al., 1984).
Analytical Chemistry Applications
In analytical chemistry, compounds like 4-nitroaniline and 2,4-dinitroaniline have been used in the development of fluorescent molecularly imprinted nanoparticles for the detection of nitroaromatic compounds. This approach demonstrates potential for the development of optical sensors (Elbelazi et al., 2019).
安全和危害
属性
IUPAC Name |
2,4-dimethyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIOVGPUAJSYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281150 | |
| Record name | 2,4-Dimethyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-5-nitroaniline | |
CAS RN |
2124-47-2 | |
| Record name | 2124-47-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIMETHYL-5-NITROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
The photolysis of musk ketone in cyclohexane and methanol afforded several cyclization products while the product spectrum in cyclohexene and squalene was characterized by an …
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



